molecular formula C14H23NO5 B13515013 1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid

1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid

Cat. No.: B13515013
M. Wt: 285.34 g/mol
InChI Key: MXTQQYIVHNUEQP-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid is a synthetic azetidine-based building block used in medicinal chemistry and drug discovery. The molecule features a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen and a tetrahydropyran (oxan-4-yl) substituent at the 3-position of the azetidine ring. The carboxylic acid moiety enhances solubility and facilitates conjugation with other molecular scaffolds.

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-14(9-15,11(16)17)10-4-6-19-7-5-10/h10H,4-9H2,1-3H3,(H,16,17)

InChI Key

MXTQQYIVHNUEQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2CCOCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of Azetidine Derivatives

A common first step is the protection of the azetidine nitrogen with the tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

  • Example procedure (from patent CN102026999):

    • Dissolve 3,3-dimethoxy-azetidine (10 g, 85.4 mmol) in methylene chloride (50 mL).
    • Add triethylamine (12.9 g, 128.1 mmol) under stirring.
    • Add di-tert-butyl dicarbonate (22.3 g, 102.5 mmol) dropwise at 10–40 °C.
    • Stir for 3–4 hours at 10–40 °C.
    • Work up by aqueous extraction, drying over sodium sulfate, filtration, and concentration.
    • Yield: 91% of 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine.

Conversion to Azetidinone Intermediate

The Boc-protected dimethoxy azetidine is then converted to the azetidinone (lactam) via acid-catalyzed hydrolysis:

  • Procedure:

    • Dissolve 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine in ethyl acetate.
    • Add 10% aqueous citric acid and stir at 20–40 °C for 3–4 hours.
    • Adjust pH to neutral with saturated sodium bicarbonate.
    • Extract with ethyl acetate, dry, filter, and concentrate.
    • Crystallize from hexane at 5–10 °C.
    • Yield: 85.4% of 1-tert-butoxycarbonyl-3-azetidinone.

Though specific protocols for direct introduction of the oxan-4-yl group on the azetidine ring are scarce, it typically involves nucleophilic substitution or ring-opening reactions using oxan-4-yl precursors. Subsequent oxidation or hydrolysis steps yield the carboxylic acid at the 3-position.

  • The synthesis may involve:

    • Formation of an azetidine intermediate bearing a hydroxymethyl or protected hydroxyl group at position 3.
    • Substitution with oxan-4-yl moiety under controlled conditions.
    • Oxidation to carboxylic acid using reagents like DMSO/oxalyl chloride (Swern oxidation) or other mild oxidants.
    • Purification by crystallization or chromatography.

Purification and Crystallization

  • Crystallization from hexane or ethyl acetate/hexane mixtures at low temperatures (5–10 °C) is used to isolate pure compound.
  • Drying under reduced pressure completes the purification.

Summary Table of Key Preparation Steps

Step No. Reaction Stage Reagents/Conditions Yield (%) Notes
1 Boc Protection of 3,3-dimethoxy-azetidine Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10–40 °C, 3–4 h 91 Stirring, aqueous workup, drying
2 Hydrolysis to 1-tert-butoxycarbonyl-3-azetidinone 10% citric acid aqueous solution, ethyl acetate, 20–40 °C, 3–4 h 85.4 pH neutralization, extraction, crystallization
3 Introduction of oxan-4-yl substituent and oxidation Multi-step, likely nucleophilic substitution and oxidation Not reported Requires further optimization
4 Purification Crystallization from hexane, drying Ensures high purity

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other functional groups. The azetidine and tetrahydropyran rings contribute to the compound’s unique reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[(tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid with structurally related azetidine derivatives, emphasizing substituent effects on molecular properties:

Compound Name Substituent at Azetidine 3-Position Molecular Formula Molecular Weight Key Properties/Applications References
1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid None (unsubstituted) C₉H₁₅NO₄ 201.22 Baseline solubility; used in peptide synthesis
1-[(tert-butoxy)carbonyl]-3-cyanoazetidine-3-carboxylic acid Cyano (-CN) C₁₀H₁₄N₂O₄ 226.23 Enhanced electrophilicity; intermediates for heterocycles
1-[(tert-butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid Fluoromethyl (-CH₂F) C₁₀H₁₅FNO₄ Not provided Improved metabolic stability; fluorine’s electronegativity
1-[(tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid Methylsulfanyl (-SCH₃) C₁₁H₁₉NO₄S 261.34 Increased lipophilicity (logP ~1.8); sulfur-based reactivity
1-[(tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid Methoxymethyl (-CH₂OCH₃) C₁₁H₁₉NO₅ ~269.28 (calc.) Balanced solubility; ether linkage for H-bonding
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-5-oxopyrrolidine-3-carboxylic acid 5-Oxopyrrolidine C₁₃H₂₀N₂O₅ 284.31 Lactam ring enhances rigidity and solubility

Key Observations:

Substituent Effects on Solubility :

  • The oxan-4-yl group (tetrahydropyran) in the target compound is expected to improve solubility compared to lipophilic groups like methylsulfanyl, owing to its oxygen-rich cyclic ether structure .
  • Methoxymethyl and 5-oxopyrrolidine substituents further enhance polarity, making them suitable for aqueous reaction conditions .

Methylsulfanyl groups may participate in thiol-ene click chemistry or oxidation reactions .

Cost and Availability :

  • Unsubstituted Boc-azetidine-3-carboxylic acid (CAS 142253-55-2) is priced at €7,400/g (TCI Chemicals), while methoxymethyl derivatives cost €728/50mg (CymitQuimica), reflecting the added complexity of substituents .

Biological Relevance :

  • Fluorinated analogs (e.g., fluoromethyl) are prioritized in drug discovery for their metabolic stability and bioavailability .
  • The oxan-4-yl group’s steric bulk may improve target binding affinity in protease inhibitors .

Notes on Evidence Limitations

  • Contradictions arise in solubility predictions: While oxan-4-yl is expected to enhance solubility, its steric bulk could reduce it in practice, depending on the solvent system .

Biological Activity

1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid is a synthetic compound that belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The compound's molecular formula is C11H17NO4, and it features a tert-butoxycarbonyl (Boc) protecting group, an oxan-4-yl moiety, and a carboxylic acid functional group. These structural characteristics contribute to its reactivity and biological interactions.

The biological activity of this compound is largely influenced by its ability to interact with various biological targets, including enzymes and receptors. The Boc group may act as a prodrug moiety, which can be cleaved in vivo to release the active drug form. The oxan ring enhances the compound's stability and solubility, potentially improving its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid has been explored for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibiting ACC can have therapeutic implications for conditions like obesity and dyslipidemia .

Study on ACC Inhibition

In a study investigating ACC inhibitors, compounds structurally related to 1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylic acid demonstrated the ability to reduce fatty acid synthesis in vitro. The results indicated a dose-dependent inhibition of ACC activity, suggesting potential for weight management therapies .

Polymorphic Behavior

Another investigation revealed polymorphic transitions in related azetidine derivatives upon mechanical grinding. This study highlighted the importance of polymorphism in influencing the solubility and bioavailability of pharmaceutical compounds, which is crucial for their efficacy .

Research Findings

Study Findings Implications
ACC Inhibition StudyDemonstrated dose-dependent inhibition of ACC activityPotential therapeutic applications in obesity management
Polymorphic Transition StudyIdentified polymorphic behavior affecting solubilityImportance for drug formulation and delivery

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the azetidine ring conformation and oxan-4-yl substituent orientation. For example, coupling constants (³JHH) in ¹H NMR can reveal ring puckering dynamics .
  • X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding interactions, particularly for chiral centers introduced during synthesis .
  • Circular dichroism (CD) : Used to assess conformational stability under varying pH or solvent conditions, especially if the compound is intended for biological assays .

What methodologies are employed to analyze the impact of the oxan-4-yl group on reactivity and bioactivity?

Q. Advanced Research Focus

  • Comparative structure-activity relationship (SAR) studies : Replace the oxan-4-yl group with other heterocycles (e.g., piperidine, tetrahydrofuran) and evaluate changes in solubility, metabolic stability, and target binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Computational modeling : Density functional theory (DFT) calculations predict electron density distribution and steric effects of the oxan-4-yl moiety on reaction pathways (e.g., nucleophilic substitutions) .

How does the Boc-protected azetidine core influence stability under acidic or basic conditions?

Q. Advanced Research Focus

  • Acid stability : The Boc group is labile under strong acidic conditions (e.g., TFA/DCM), enabling selective deprotection for downstream modifications. Stability tests involve incubating the compound in pH 2–5 buffers and monitoring degradation via LC-MS .
  • Base sensitivity : The azetidine ring may undergo ring-opening in alkaline conditions. Researchers should avoid prolonged exposure to bases (e.g., NaOH) and instead use mild conditions (e.g., NaHCO₃) for carboxylate salt formation .

What are the applications of this compound in designing enzyme inhibitors or receptor antagonists?

Q. Advanced Research Focus

  • Medicinal chemistry : The azetidine-carboxylic acid scaffold mimics proline residues, making it a candidate for protease inhibitor design . For example, analogous compounds (e.g., PF-04418948) target prostaglandin EP2 receptors by leveraging the azetidine ring’s rigidity .
  • Bioconjugation : The carboxylic acid group facilitates coupling to peptides or proteins via EDC/NHS chemistry, enabling the synthesis of bioprobes for cellular pathway studies .

How can researchers address discrepancies in reported synthetic yields or purity data?

Q. Advanced Research Focus

  • Reproducibility checks : Validate reaction conditions (e.g., inert atmosphere, solvent dryness) and quantify impurities via HPLC-MS with charged aerosol detection (CAD) .
  • Byproduct analysis : Use HRMS to identify side products (e.g., azetidine ring-opening adducts) and optimize quenching steps or workup protocols .

What safety precautions are critical when handling this compound in catalytic or stoichiometric reactions?

Q. Basic Research Focus

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation or skin contact. First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional guidelines for organic waste .

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